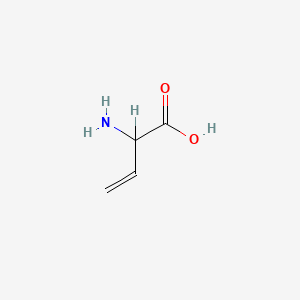

2-Amino-3-butenoic acid

Description

Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.

Structure

3D Structure

Properties

IUPAC Name |

2-aminobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLGLPAZTUBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866280 | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56512-51-7, 52773-87-2 | |

| Record name | Vinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52773-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Amino-3-butenoic Acid: From Discovery to Application

This guide provides a comprehensive overview of 2-amino-3-butenoic acid, also known as vinylglycine. It details its initial discovery and isolation, modern synthetic methodologies, and its significant role as a mechanism-based enzyme inhibitor in biochemical research and drug development.

Introduction

2-Amino-3-butenoic acid (vinylglycine) is a naturally occurring, non-proteinogenic amino acid.[1][2] First isolated from mushrooms, this molecule has garnered significant attention due to its potent and specific inhibitory effects on a variety of pyridoxal phosphate (PLP)-dependent enzymes.[1][2][3] Its unique structure, featuring a vinyl group adjacent to the α-carbon, makes it a powerful tool for studying enzyme mechanisms and a lead compound for therapeutic agent development. This guide will explore the journey of vinylglycine from its natural origins to its application in the laboratory and clinic.

Part 1: Discovery and Initial Isolation

The discovery of 2-amino-3-butenoic acid is rooted in the exploration of natural products from fungi.

Natural Occurrence

L-vinylglycine was first isolated from the mushroom Rhodophyllus nidorosus in 1974.[4][5] This discovery was a significant milestone, as it introduced the simplest β,γ-unsaturated α-amino acid to the scientific community.[3][5] The natural product was found to be the partially racemized D-form.[5] Its presence in nature hinted at a unique biosynthetic pathway and a potential biological role, which spurred further investigation into its properties.

Early Isolation Challenges

The initial isolation of vinylglycine from its natural source was a challenging process due to its low abundance and the presence of numerous other amino acids and metabolites in the mushroom extract. Early methods relied on classical techniques of extraction and chromatography, which were often laborious and provided low yields. The instability of the compound under certain conditions also presented a significant hurdle. These challenges underscored the need for efficient synthetic routes to obtain larger quantities for detailed study.

Part 2: Synthesis of 2-Amino-3-butenoic Acid

The limited availability of vinylglycine from natural sources led to the development of numerous synthetic strategies. These methods have evolved to provide both racemic and enantiomerically pure forms of the amino acid, which are crucial for its use as a chiral building block and for studying stereospecific enzymatic reactions.[3]

Key Synthetic Approaches

Several synthetic routes to vinylglycine have been established, each with its own advantages and disadvantages. Some of the notable methods include:

-

From L-Homoserine Lactone: A convenient and efficient synthesis of L-vinylglycine has been developed starting from L-homoserine lactone. This four-step process is notable for requiring only one chromatography step and achieving a high overall yield of 72% with an optical yield of ≥95%.[3] Key features of this route include the use of acid-labile protecting groups for the amino and carboxyl functions and a selenium-based cleavage of the lactone.[3]

-

From L-Methionine: The first synthesis of vinylglycine was reported by Rapoport and coworkers, starting from L-methionine.[4] This method involves a controlled oxidation of methionine to its sulfoxide, followed by thermal elimination (pyrolysis) to generate the vinyl group.[4] This approach yields L-vinylglycine with high optical purity.[4]

-

Neber-like Rearrangement: A three-step synthesis starting from the inexpensive and commercially available 3-butenenitrile has also been reported.[1] This method involves a Neber-like rearrangement of an N-chloroimidate intermediate.[1][4] The resulting racemic vinylglycine can then be resolved into its enantiomers.[1]

Comparative Yields of Synthetic Routes

| Starting Material | Key Reactions | Overall Yield | Optical Purity | Reference |

| L-Homoserine Lactone | Selenolate-mediated cleavage | 72% | ≥95% ee | [3] |

| L-Methionine | Sulfoxide formation, Pyrolysis | Not specified | 99% optical purity | [4] |

| 3-Butenenitrile | Pinner reaction, Neber rearrangement | Not specified | Racemic (resolved enzymatically) | [1] |

Detailed Synthetic Protocol: From L-Homoserine Lactone

The following is a representative protocol for the synthesis of L-vinylglycine from L-homoserine lactone, adapted from the literature.[3]

Step 1: Protection of L-Homoserine Lactone

-

L-homoserine lactone is first protected at the amino group with a Boc (tert-butyloxycarbonyl) group and at the carboxyl group as a diphenylmethyl ester. This step is crucial to prevent side reactions in subsequent steps.

Step 2: Cleavage of the Lactone

-

The protected homoserine lactone is treated with a phenylselenolate equivalent, which is generated in situ from diphenyl diselenide and sodium borohydride. This reagent selectively cleaves the lactone to form a γ-phenylseleno-α-amino acid derivative.

Step 3: Oxidative Elimination

-

The resulting selenide is then oxidized, typically using hydrogen peroxide or another suitable oxidant. This oxidation is followed by a spontaneous syn-elimination reaction, which forms the desired vinyl group and eliminates the selenium moiety.

Step 4: Deprotection

-

The protecting groups are removed under mild acidic conditions, for example, using trifluoroacetic acid, to yield L-vinylglycine as its trifluoroacetate salt.[3]

Part 3: Mechanism of Action and Biological Significance

2-Amino-3-butenoic acid is a classic example of a mechanism-based enzyme inhibitor, also known as a "suicide substrate".[2][6] It targets a wide range of pyridoxal phosphate (PLP)-dependent enzymes, which play critical roles in amino acid metabolism.

Mechanism of Enzyme Inhibition

The inhibitory activity of vinylglycine stems from its ability to be processed by the target enzyme as if it were a natural substrate. The catalytic machinery of the enzyme converts vinylglycine into a highly reactive intermediate, which then irreversibly inactivates the enzyme by forming a covalent bond with an active site residue.[4]

General Mechanism:

-

Initial Binding: Vinylglycine binds to the active site of a PLP-dependent enzyme, forming a Schiff base with the PLP cofactor.

-

Enzymatic Transformation: The enzyme's catalytic base abstracts a proton from the α-carbon of vinylglycine, leading to the formation of a conjugated system.

-

Covalent Modification: The reactive intermediate, an α,β-unsaturated imine, is then susceptible to nucleophilic attack by an active site residue (often a lysine or cysteine). This attack forms a stable, covalent adduct, thereby permanently inactivating the enzyme.[4]

Target Enzymes and Applications

Vinylglycine has been shown to inhibit a variety of PLP-dependent enzymes, including:

-

Transaminases (Aminotransferases): These enzymes are crucial for the synthesis and degradation of amino acids. Vinylglycine inactivates several transaminases, such as aspartate aminotransferase.[3][4]

-

Decarboxylases: It also acts as a "Trojan horse" inhibitor for certain amino acid decarboxylases.[2][6]

-

1-Aminocyclopropane-1-carboxylate (ACC) Synthase: This plant enzyme is a key regulator of ethylene biosynthesis. Vinylglycine is both an alternative substrate and a mechanism-based inhibitor of ACC synthase.[7][8]

-

Amino Acid Oxidases: Vinylglycine is rapidly oxidized by both L- and D-amino acid oxidases, and it inactivates L-amino acid oxidase.[9]

This broad spectrum of activity makes vinylglycine a valuable tool for studying the mechanisms of these enzymes and for developing inhibitors with therapeutic potential, for example, as antibacterial or anticancer agents.

Part 4: Applications in Drug Development and Research

The unique properties of 2-amino-3-butenoic acid have made it a valuable molecule in both fundamental research and applied drug development.

As a Chiral Building Block

Optically pure vinylglycine is a versatile chiral synthon used in the synthesis of complex molecules.[3] For instance, D-vinylglycine has been employed as a key building block in the construction of the mitomycin core, a family of natural products with antitumor activity.[3] Its vinyl group provides a handle for various chemical transformations, such as Heck couplings and ring-closing metathesis, allowing for the synthesis of diverse and complex structures.[3]

As a Pharmacological Tool

The ability of vinylglycine to specifically inactivate certain enzymes makes it an invaluable tool for probing their biological function. By selectively inhibiting an enzyme, researchers can study the downstream effects of its absence, helping to elucidate metabolic pathways and identify potential drug targets.

Therapeutic Potential

The inhibition of enzymes essential for the growth of pathogens or cancer cells is a key strategy in drug development. Vinylglycine and its derivatives have been investigated for their potential as:

-

Antibacterial agents: By targeting essential bacterial enzymes, vinylglycine analogs could serve as novel antibiotics.

-

Anticancer agents: The inhibition of enzymes involved in tumor growth and proliferation is another promising avenue for the therapeutic application of vinylglycine derivatives.

Conclusion

2-Amino-3-butenoic acid, or vinylglycine, has journeyed from a curious natural product found in mushrooms to a cornerstone molecule in the study of enzyme mechanisms and a versatile building block in organic synthesis. Its discovery highlighted the rich chemical diversity of the natural world, while the subsequent development of efficient synthetic routes has made it readily accessible for research. As a potent mechanism-based inhibitor, vinylglycine continues to provide deep insights into the function of PLP-dependent enzymes and serves as a scaffold for the design of new therapeutic agents. The ongoing exploration of its biological activities and synthetic applications ensures that vinylglycine will remain a molecule of significant interest to the scientific community for years to come.

References

-

Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(01), 39–41. [Link]

-

Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. In Drug Discovery and Design (pp. 467–488). Humana Press. [Link]

-

Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

-

Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]

- Havlicek, L., & Hanus, J. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.

-

Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467-488. [Link]

-

Feng, L., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry, 39(10), 2436-2444. [Link]

-

Berkowitz, D. B., Charette, B. D., & Karukurichi, K. R. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(10), 1149–1176. [Link]

-

Silverman, R. B. (1999). Synthesis of α-Vinyl Amino Acids. ResearchGate. [Link]

Sources

- 1. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]

- 2. Synthesis of α-Vinyl Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 7. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

basic biochemical properties of vinylglycine

An In-depth Technical Guide to the Biochemical Properties of Vinylglycine

Introduction: Unveiling Vinylglycine

Vinylglycine, a non-proteinogenic α-amino acid, stands as a molecule of significant interest in the realms of biochemistry and drug development.[1][2] Naturally occurring in certain mushrooms[3][4], this β,γ-unsaturated amino acid has garnered attention not for its role in protein synthesis, but for its potent ability to interact with and modulate the activity of a specific class of enzymes.[3] Its simple yet reactive structure, featuring a vinyl group attached to the α-carbon, makes it a powerful tool for probing enzyme mechanisms and a versatile chiral building block for organic synthesis.[5][6]

This guide provides a comprehensive overview of the core biochemical properties of vinylglycine, tailored for researchers, scientists, and drug development professionals. We will delve into its sophisticated mechanism of action, its impact on metabolic pathways, its applications as a research tool, and the methodologies used to characterize its activity.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | PubChem[1] |

| Molecular Weight | 101.10 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-aminobut-3-enoic acid | PubChem[1] |

| Appearance | White or almost white crystalline powder | [6] |

| Solubility | Soluble in water (~20 mg/mL) | [6] |

| Storage | -20°C, dry, sealed, light-resistant | [6] |

Mechanism of Action: The "Suicide Substrate" Paradigm

The primary biochemical function of vinylglycine is its role as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal phosphate (PLP)-dependent enzymes.[5][7][8][9] Unlike a simple competitive inhibitor that reversibly binds to an enzyme's active site, a suicide substrate is chemically unreactive until it is catalytically processed by its target enzyme.[9] This process transforms the inhibitor into a highly reactive species that then forms an irreversible, covalent bond with the enzyme, leading to its permanent inactivation.[10]

The inactivation process by vinylglycine proceeds through a well-elucidated, multi-step mechanism:

-

Initial Binding and Transimination: Vinylglycine enters the active site of a PLP-dependent enzyme, such as a transaminase, and forms an external aldimine with the PLP cofactor, displacing an active site lysine residue that was initially bound to PLP.[5][8]

-

Enzyme-Catalyzed Activation: The enzyme's catalytic machinery then proceeds as it would with a natural substrate, abstracting the α-proton from vinylglycine.[8][11] This is the crucial activation step.

-

Formation of a Reactive Intermediate: The removal of the α-proton creates a conjugated π-system that extends from the vinyl group through to the pyridinium ring of the cofactor. This intermediate rapidly rearranges into a highly electrophilic α,β-unsaturated iminium ion, which functions as a potent Michael acceptor.[8][11]

-

Irreversible Covalent Modification: Before the reactive intermediate can be further processed or released, a nucleophilic residue within the enzyme's active site—typically the same lysine that was displaced in step 1—attacks the β-carbon of the inhibitor.[11] This nucleophilic attack forms a stable, covalent adduct, permanently linking the inhibitor to the enzyme and rendering it catalytically inert.[11]

Caption: Mechanism of suicide inhibition by vinylglycine.

Target Specificity and Kinetic Profile

Vinylglycine exhibits specificity for PLP-dependent enzymes, particularly those involved in amino acid metabolism. Its targets include a variety of transaminases (aminotransferases) and lyases.

Key Enzyme Targets:

-

Aspartate Aminotransferase (AST): One of the most well-studied targets, vinylglycine irreversibly inactivates both cytosolic and mitochondrial isoforms of AST by alkylating the active-site lysine residue (Lys-258).[1][4][11]

-

Alanine Aminotransferase (ALT): This crucial enzyme in glucose-alanine cycle is also a target for inactivation.[3]

-

1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A key enzyme in the biosynthesis of the plant hormone ethylene, ACC synthase is effectively inhibited by L-vinylglycine.[1][8][12]

-

D-Amino Acid Transaminase: The D-enantiomer of vinylglycine is presumed to be the active inhibitor for this bacterial enzyme.[3]

-

L-Amino Acid Oxidase: This flavoenzyme is inactivated by vinylglycine, although with a relatively low efficiency.[13][14]

A hallmark of some mechanism-based inactivators is the "partition ratio," which describes the number of catalytic turnovers the enzyme completes before inactivation occurs. For ACC synthase, L-vinylglycine is primarily an alternative substrate, with the enzyme partitioning to produce α-ketobutyrate and ammonia approximately 500 times for every one inactivation event.[12] In contrast, for L-amino acid oxidase, inactivation occurs only once every 20,000 turnovers.[13]

| Enzyme Target | Inhibitor | Key Kinetic Parameters | Consequence |

| ACC Synthase | L-Vinylglycine | kcat = 1.8 s⁻¹, Km = 1.4 mM; Partition Ratio: ~500:1 | Acts as both substrate and inhibitor[12] |

| L-Amino Acid Oxidase | Vinylglycine | Partition Ratio: ~20,000:1 | Inefficient inactivation[13] |

| Aspartate Aminotransferase | Vinylglycine | - | Irreversible alkylation of active site Lys-258[11] |

Experimental Protocol: Characterizing Vinylglycine Inhibition

To quantify the inhibitory potential of vinylglycine against a target enzyme like aspartate aminotransferase (AST), a continuous spectrophotometric assay can be employed. This protocol measures the rate of enzyme inactivation over time.

Objective: To determine the rate of irreversible inhibition of porcine heart AST by vinylglycine.

Principle: The activity of AST is measured using a coupled-enzyme assay. AST catalyzes the transamination of L-aspartate and α-ketoglutarate to oxaloacetate and L-glutamate. The oxaloacetate produced is then immediately reduced to L-malate by an excess of malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of AST activity is therefore directly proportional to the rate of NADH oxidation, which can be monitored by the decrease in absorbance at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

Materials:

-

Porcine Heart Aspartate Aminotransferase (AST)

-

L-Vinylglycine

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Pyridoxal 5'-phosphate (PLP), 50 µM

-

L-Aspartic Acid, 200 mM

-

α-Ketoglutaric Acid, 12 mM

-

Malate Dehydrogenase (MDH), ~10 units/mL

-

β-Nicotinamide adenine dinucleotide (NADH), reduced form, 0.2 mM

-

UV/Vis Spectrophotometer with temperature control (37°C)

Procedure:

-

Reagent Preparation: Prepare all solutions in the potassium phosphate buffer. The final reaction mixture should contain 50 mM potassium phosphate, 10 mM L-aspartate, 0.1 mM NADH, 5 µM PLP, and 5 units/mL MDH.

-

Enzyme Pre-incubation: In a series of microcentrifuge tubes, pre-incubate AST (e.g., 1 µM final concentration) with varying concentrations of vinylglycine (e.g., 0, 1, 5, 10, 20 mM) in the buffer at 37°C. This allows the time-dependent inactivation to occur.

-

Activity Measurement: At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes) during the pre-incubation, withdraw a small aliquot of the enzyme-inhibitor mixture.

-

Initiate Reaction: Immediately dilute the aliquot into a cuvette containing the reaction mixture (pre-warmed to 37°C) and initiate the reaction by adding α-ketoglutarate (to a final concentration of 0.6 mM). The dilution effectively stops further inactivation during the measurement period.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm for 1-2 minutes. The rate of this decrease is the residual enzyme activity.

-

Data Analysis:

-

For each vinylglycine concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time.

-

The slope of each resulting line represents the observed pseudo-first-order rate constant of inactivation (k_obs) at that inhibitor concentration.

-

A secondary plot of k_obs versus the vinylglycine concentration can be used to determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

-

Caption: Workflow for an enzyme inactivation assay.

Broader Biochemical and Research Applications

The unique properties of vinylglycine make it an invaluable tool in biochemical research and a foundational structure in medicinal chemistry.

-

Enzyme Mechanism Studies: As a highly specific inactivator, vinylglycine is used to identify and label active site residues of PLP-dependent enzymes, providing critical insights into their catalytic mechanisms.[5][11]

-

Chiral Synthesis: Optically pure vinylglycine serves as a versatile chiral starting material for the asymmetric synthesis of more complex molecules, including other non-natural amino acids and pharmaceutical intermediates.[3][6]

-

Drug Development Inspiration: The "vinylic trigger" mechanism of action has inspired the development of other successful drugs. For example, vigabatrin (γ-vinyl-GABA), an effective anti-epileptic drug, was designed as a mechanism-based inactivator of GABA transaminase based on the same chemical principles.[8]

-

Metabolic Pathway Probing: By selectively inhibiting key enzymes, vinylglycine can be used in cellular or organismal studies to probe the function and regulation of specific metabolic pathways, such as amino acid metabolism or plant hormone signaling.[5]

Metabolic Fate and Toxicological Profile

While potent as an enzyme inhibitor, the broader metabolic fate and toxicity of vinylglycine are less extensively documented. In some enzymatic reactions, such as with ACC synthase, vinylglycine can be processed as a substrate, yielding α-ketobutyrate and ammonia.[12] This indicates that pathways for its degradation exist.

Specific toxicological data for vinylglycine is not extensively detailed in public literature. General studies on its parent compound, glycine, have shown a very high oral LD50 in rats (7930 mg/kg), suggesting low acute toxicity for glycine itself.[15] However, high doses of any single amino acid can lead to metabolic imbalances. High concentrations of glycine have been associated with neurotoxic and cardiotoxic effects in animal models, though typically at levels far exceeding nutritional intake.[[“]][17] Given vinylglycine's mechanism as a potent, irreversible enzyme inhibitor, its use should be confined to controlled laboratory settings by trained professionals.

Conclusion

Vinylglycine is far more than a simple amino acid. It is a sophisticated biochemical probe that leverages the catalytic power of its target enzymes to trigger its own transformation into a potent inactivator. Its mechanism of suicide inhibition provides a powerful illustration of rational enzyme-targeted molecular design. For researchers in biochemistry and drug discovery, a thorough understanding of vinylglycine's properties—from its precise molecular interactions in an active site to its broader applications in synthesis—is essential for harnessing its full potential as both a research tool and an inspiration for the development of novel therapeutics.

References

-

A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Vinylglycine | C4H7NO2 | CID 156126 - PubChem. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry, 16(22), 4832–4836. [Link]

-

Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 23, 467–488. [Link]

-

Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

- Crout, D. H. G., Gaudet, V. S. B., & Lee, E. R. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative.

-

Afzali-Ardakani, A., & Rapoport, H. (1990). N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. Organic Syntheses, 63, 1. [Link]

-

Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Current Organic Chemistry, 10(10), 1239–1270. [Link]

-

Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070–3076. [Link]

-

Berkowitz, D. B., McFadden, J. M., Smith, M. K., & Pedersen, M. L. (1999). Synthesis of α-Vinyl Amino Acids. In Amino Acid and Peptide Synthesis. Humana Press. [Link]

-

Nutritional assays of vinylglycine using radial gradient plates. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Hajizadeh, M., Moosavi-Movahedi, Z., Sheibani, N., & Moosavi-Movahedi, A. A. (2022). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 19(5), 1575–1592. [Link]

-

Berkowitz, D. B., Charette, B. D., Karukurichi, K. R., & McFadden, J. M. (2006). Vinylic amino acids: occurrence, asymmetric synthesis, and biochemical mechanisms. Current Organic Chemistry, 10(10), 1239-1270. [Link]

-

Ghisla, S., & Thorpe, C. (2004). Suicide Substrates as Irreversible Inhibitors of Flavoenzymes. In Flavins and Flavoproteins. De Gruyter. [Link]

-

Marcotte, P., & Walsh, C. (1976). Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070-3076. [Link]

-

Iimuro, Y., Bradford, B. U., Forman, D. T., & Thurman, R. G. (1996). Glycine prevents alcohol-induced liver injury by decreasing alcohol in the rat stomach. Gastroenterology, 110(5), 1536–1542. [Link]

-

Alves, A., Bassot, A., Bulteau, A. L., Pirola, L., & Morio, B. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 11(6), 1356. [Link]

-

What are the adverse effects of glycine?. (n.d.). Consensus. Retrieved January 20, 2026, from [Link]

-

Hahn, R. G., Hjelmqvist, H., & Rundgren, M. (1995). Glycine toxicity after high-dose i.v. infusion of 1.5% glycine in the mouse. British Journal of Anaesthesia, 74(3), 323–326. [Link]

-

Schemmer, P., Schoonhoven, R., Swenberg, J. A., Bunzendahl, H., & Thurman, R. G. (1996). Effect of glycine in dog and rat liver transplantation. Transplantation, 61(6), 856–862. [Link]

-

Glycine. (n.d.). Metabolon. Retrieved January 20, 2026, from [Link]

-

Glycine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 20, 2026, from [Link]

-

Okazaki, K., Takashima, H., & Ogawa, T. (2013). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. The Journal of Toxicological Sciences, 38(2), 219–226. [Link]

-

Senthilkumar, R., Viswanathan, P., & Pugalendi, K. V. (2004). Effect of glycine on tissue fatty acid composition in an experimental model of alcohol-induced hepatotoxicity. Clinical and Experimental Pharmacology & Physiology, 31(7), 463–467. [Link]

-

He, Y., Yin, Y., & Li, T. (2020). Glycine Attenuates LPS-Induced Apoptosis and Inflammatory Cell Infiltration in Mouse Liver. The Journal of Nutrition, 150(5), 1139–1148. [Link]

Sources

- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]

- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy Vinyl glycine (EVT-8017918) [evitachem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of α-Vinyl Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. Glycine toxicity after high-dose i.v. infusion of 1.5% glycine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of 2-Amino-3-butenoic Acid: A Technical Guide for Researchers

Abstract

2-Amino-3-butenoic acid, a non-proteinogenic α-amino acid commonly known as vinylglycine, is a molecule of significant interest to the scientific community, particularly in the fields of enzymology and drug development. Its role as a mechanism-based inhibitor of various pyridoxal phosphate (PLP)-dependent enzymes has made it a valuable tool for studying enzyme mechanisms and a lead compound for therapeutic agent design. This technical guide provides an in-depth exploration of the natural sources of 2-amino-3-butenoic acid, with a focus on its biosynthesis, isolation, and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this unique biomolecule.

Introduction: The Significance of 2-Amino-3-butenoic Acid (Vinylglycine)

2-Amino-3-butenoic acid is the simplest β,γ-unsaturated α-amino acid. Its vinyl group, directly attached to the α-carbon, is the key to its potent biological activity. This structural feature allows it to act as a "suicide substrate" for a number of PLP-dependent enzymes. These enzymes are crucial for a vast array of metabolic processes, including amino acid metabolism. By irreversibly inactivating these enzymes, vinylglycine provides a powerful method for probing their function and has inspired the development of drugs targeting similar enzymatic pathways.

Natural Occurrence: A Fungal Metabolite

The primary documented natural source of 2-amino-3-butenoic acid is the fungal kingdom. Specifically, it has been isolated from mushrooms of the Rhodophyllus genus. While other fungi are known to produce a vast array of non-proteinogenic amino acids, Rhodophyllus nidorosus is a frequently cited producer of vinylglycine. Fungi, particularly Basidiomycota, are prolific producers of unique secondary metabolites, including a diverse range of amino acids with unusual structures and potent biological activities.[1][2][3] The production of these compounds is often linked to ecological roles, such as defense against predation or competition.

Table 1: Known Natural Sources of 2-Amino-3-butenoic Acid and Related Compounds

| Compound | Common Name | Natural Source (Organism) | Compound Family |

| 2-Amino-3-butenoic acid | Vinylglycine | Rhodophyllus nidorosus (mushroom) | Non-proteinogenic α-amino acid |

| L-2-amino-4-methoxy-trans-3-butenoic acid | AMB | Pseudomonas aeruginosa (bacterium) | Oxyvinylglycine |

Biosynthesis: An Enigmatic Pathway in Fungi

The precise biosynthetic pathway of 2-amino-3-butenoic acid in Rhodophyllus nidorosus has not been fully elucidated in publicly available scientific literature. The biosynthesis of non-proteinogenic amino acids in fungi can occur through several mechanisms, including the modification of common proteinogenic amino acids by enzymes with broad substrate specificity or through dedicated secondary metabolic pathways.[1][4]

A Putative Biosynthetic Scheme

Based on known fungal biosynthetic pathways for other non-proteinogenic amino acids, a plausible route to vinylglycine could involve the dehydration of a 4-hydroxy-amino acid precursor, such as homoserine. This hypothesis is supported by the successful chemical synthesis of L-vinylglycine from L-homoserine lactone.

Below is a conceptual diagram illustrating a possible biosynthetic logic, drawing parallels from other known amino acid modifications.

Caption: A speculative biosynthetic pathway for vinylglycine in fungi.

Insights from Bacterial Biosynthesis of a Related Compound

While the fungal pathway is unclear, the biosynthesis of the structurally related compound L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) in the bacterium Pseudomonas aeruginosa has been characterized. This pathway utilizes a non-ribosomal peptide synthetase (NRPS) multienzyme complex. NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids. The biosynthesis of AMB involves the modification of a glutamate precursor while it is bound to the NRPS. This provides a compelling model for how complex non-proteinogenic amino acids can be assembled in microorganisms and suggests that a similar NRPS-based mechanism could potentially be involved in vinylglycine biosynthesis in fungi.

Isolation and Purification from Natural Sources: A Methodological Approach

Experimental Protocol: Isolation of 2-Amino-3-butenoic Acid from Fungal Biomass

Objective: To extract and purify 2-Amino-3-butenoic acid from the fruiting bodies of Rhodophyllus nidorosus.

Materials:

-

Fresh or lyophilized fruiting bodies of Rhodophyllus nidorosus

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dowex 50W-X8 cation exchange resin

-

Cellulose for thin-layer chromatography (TLC)

-

Ninhydrin spray reagent

-

Rotary evaporator

-

Lyophilizer

-

Chromatography columns

Methodology:

-

Extraction:

-

Homogenize 100 g of lyophilized and powdered fungal material in 500 mL of 80% aqueous methanol. The use of a polar solvent like aqueous methanol is crucial for extracting polar compounds such as amino acids.

-

Stir the suspension at room temperature for 24 hours.

-

Filter the mixture through cheesecloth and then filter paper to remove solid debris.

-

Repeat the extraction of the fungal residue twice more with 500 mL of 80% methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the target compound.

-

-

Ion-Exchange Chromatography:

-

Dissolve the concentrated extract in deionized water and adjust the pH to approximately 2 with 1 M HCl. Acidification ensures that the amino group of vinylglycine is protonated, allowing it to bind to the cation exchange resin.

-

Load the acidified extract onto a Dowex 50W-X8 (H⁺ form) column (5 cm x 50 cm).

-

Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.

-

Elute the bound amino acids with a gradient of aqueous ammonia (0.5 M to 2 M) or a stepwise elution. The basic solution deprotonates the amino group, releasing it from the resin.

-

Collect fractions and monitor for the presence of amino acids using the ninhydrin test on TLC plates.

-

-

Purification by Preparative Chromatography:

-

Pool the ninhydrin-positive fractions and concentrate under reduced pressure.

-

Further purify the crude amino acid fraction using preparative cellulose column chromatography or preparative high-performance liquid chromatography (HPLC) with a suitable polar stationary phase.

-

-

Final Desalting and Lyophilization:

-

Desalt the purified fractions using a volatile buffer system and subsequent lyophilization or by passing through a desalting column.

-

Lyophilize the final purified fraction to obtain 2-amino-3-butenoic acid as a solid.

-

Caption: A generalized workflow for the isolation of 2-amino-3-butenoic acid.

Analytical Characterization

Unequivocal identification of 2-amino-3-butenoic acid requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Data for Diphenylmethyl N-(tert-butoxycarbonyl)-2-vinylglycinate in CDCl₃ [5]

| 1H NMR (300 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Protons | 1.45 | s | 9H, Boc | |

| 4.97-5.04 | m | 1H, α-CH | ||

| 5.19-5.23 | d | 7 | 1H, NH | |

| 5.26-5.29 | d | 10 | 1H, =CH₂ (cis) | |

| 5.33-5.39 | d | 18 | 1H, =CH₂ (trans) | |

| 5.89-6.00 | m | 1H, =CH | ||

| 6.90 | s | 1H, DPM-CH | ||

| 7.25-7.42 | m | 10H, Aromatic | ||

| 13C NMR (75 MHz, CDCl₃) | δ (ppm) | Assignment | ||

| Carbons | 28.19 | Boc CH₃ | ||

| 55.88 | α-C | |||

| 78.09 | DPM-C | |||

| 79.98 | Boc C | |||

| 117.7 | =CH₂ | |||

| 126.9, 127.1, 127.97, 128.04, 128.2, 128.5 | Aromatic C | |||

| 132.4 | =CH | |||

| 139.39, 139.45 | Aromatic C | |||

| 154.9 | Boc C=O | |||

| 169.71 | Ester C=O |

Boc: tert-butoxycarbonyl, DPM: Diphenylmethyl

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₄H₇NO₂. The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure.

Conclusion and Future Perspectives

2-Amino-3-butenoic acid remains a fascinating natural product with significant potential in biomedical research. While its presence in certain fungi is established, its biosynthesis in these organisms is a key area for future investigation. Elucidating this pathway could reveal novel enzymatic mechanisms and provide tools for the biocatalytic production of vinylglycine and its derivatives. Furthermore, a systematic screening of other fungal species, particularly within the Basidiomycota, may uncover new natural sources of this valuable compound. The development of a standardized and efficient protocol for its isolation from natural sources will be crucial for facilitating further research into its biological activities and therapeutic applications.

References

-

Schu, S., et al. (2016). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2339-2351. [Link]

-

Fichtner, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 53(10), 1535-1563. [Link]

-

Li, Y., & Walsh, C. T. (2020). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2829-2891. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. [Link]

-

Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences, 25(5), 239-258. [Link]

-

Saghyan, A. S., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]

-

Berkowitz, D. B., et al. (2004). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 69(17), 5573-5580. [Link]

-

Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). RSC Advances, ESI. [Link]

-

Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 888(1-3), 113-119. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 3-(methylamino)-, ethyl ester. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2-Butenoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Glycine at BMRB. [Link]

-

El-Gogary, R. I., et al. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of Magnetic Resonance, 211(1), 74-79. [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-amino-, (S)-. In NIST Chemistry WebBook. [Link]

-

Zerva, I., et al. (2024). Biologically active secondary metabolites from white-rot fungi. World Journal of Microbiology and Biotechnology, 40(4), 100. [Link]

-

Li, Y., et al. (2024). Biological Activities of Secondary Metabolites from the Edible-Medicinal Macrofungi. Foods, 13(4), 543. [Link]

-

PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. National Center for Biotechnology Information. [Link]

-

Wang, X., & Liu, Z. (2014). Secondary Metabolites from Higher Fungi: Discovery, Bioactivity, and Bioproduction. Advances in Biochemical Engineering/Biotechnology, 140, 1-32. [Link]

-

Zhang, Y., et al. (2023). Secondary Metabolites from the Cultures of Medicinal Mushroom Vanderbylia robiniophila and Their Tyrosinase Inhibitory Activities. Molecules, 28(13), 5032. [Link]

-

Li, G., et al. (2024). Bioactive Secondary Metabolites from Harposporium anguillulae Against Meloidogyne incognita. Journal of Fungi, 10(12), 1011. [Link]

Sources

- 1. The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active secondary metabolites from white-rot fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Secondary Metabolites from the Edible-Medicinal Macrofungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 5. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of L- and D-Vinylglycine

<

Abstract

Vinylglycine, a non-proteinogenic amino acid, exists as two enantiomers, L-vinylglycine and D-vinylglycine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that profoundly influence their biological activity. This technical guide provides a comprehensive exploration of the stereochemistry of L- and D-vinylglycine, tailored for researchers, scientists, and drug development professionals. We will delve into the critical aspects of their asymmetric synthesis, stereochemical characterization, and the stereospecificity of their interactions with biological systems, particularly as mechanism-based enzyme inhibitors. This document will serve as a valuable resource, offering both foundational knowledge and practical insights into the nuanced world of vinylglycine stereochemistry.

Introduction: The Significance of Chirality in Vinylglycine

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and biology. The α-carbon of vinylglycine (2-aminobut-3-enoic acid) is a chiral center, giving rise to two enantiomeric forms: L-vinylglycine and D-vinylglycine.[1][2] The spatial orientation of the amino group, carboxyl group, vinyl group, and hydrogen atom around this central carbon dictates the molecule's classification as either L or D. In nature, the vast majority of amino acids found in proteins are of the L-configuration.[2][3]

Vinylglycine and its derivatives are of significant interest due to their potent and often irreversible inhibition of various pyridoxal phosphate (PLP)-dependent enzymes.[4][5] This inhibitory action is highly stereospecific, meaning that one enantiomer is often significantly more active than the other. For instance, L-vinylglycine is a known mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, an important enzyme in the biosynthesis of the plant hormone ethylene.[6][7] Conversely, D-vinylglycine has been shown to be a suicide inhibitor for D-amino acid transaminases.[8] This differential activity underscores the critical importance of obtaining enantiomerically pure L- and D-vinylglycine for research and therapeutic applications.

This guide will provide a detailed examination of the methods used to synthesize and characterize these enantiomers, as well as an in-depth look at the stereochemical basis of their biological activity.

Asymmetric Synthesis of L- and D-Vinylglycine

The preparation of enantiomerically pure vinylglycine is a key challenge for its application in research and drug development. Numerous strategies have been developed to achieve this, broadly categorized into two main approaches: asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis from Chiral Precursors

One of the most effective methods for obtaining optically pure vinylglycine is to start with a readily available chiral molecule, often another amino acid. This "chiron-based" approach leverages the existing stereocenter to control the stereochemistry of the final product.

A notable example is the synthesis of L-vinylglycine from L-methionine, as reported by Rapoport and coworkers.[4] This method involves the controlled oxidation of L-methionine to its sulfoxide, followed by pyrolysis to yield the protected L-vinylglycine. A similar strategy starting from L-homoserine lactone has also been developed, offering an efficient route with high optical purity.[8] Since D-homoserine is also commercially available, this methodology provides a pathway to D-vinylglycine as well.[8]

Another elegant approach involves a dynamic kinetic asymmetric transformation (DYKAT) developed by Trost and coworkers, which utilizes a palladium-catalyzed allylic amination of racemic butadiene monoepoxide to produce L-vinylglycinol.[4]

Enzymatic Resolution of Racemic Vinylglycine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of vinylglycine. This technique employs enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Papain, a thiol proteinase, has been successfully used for the kinetic resolution of N-protected vinylglycine.[9][10] In this process, the enzyme catalyzes the enantioselective esterification of the L-enantiomer, leaving the D-enantiomer unreacted.[9] This allows for the subsequent separation of the esterified L-vinylglycine from the unreacted D-vinylglycine. Lipases and other proteases can also be employed for such resolutions.[9][11][]

Fermentation with baker's yeast has also been utilized to resolve racemic vinylglycine, yielding D-vinylglycine with high enantiomeric excess.[4]

Summary of Synthetic Approaches

| Method | Starting Material | Key Transformation | Product | Advantages | Reference |

| Chiron-Based Synthesis | L-Methionine | Sulfoxide pyrolysis | L-Vinylglycine | High optical purity | [4] |

| Chiron-Based Synthesis | L-Homoserine Lactone | Phenylselenolate cleavage | L-Vinylglycine | Efficient, convenient | [8] |

| Dynamic Kinetic Asymmetric Transformation | Racemic Butadiene Monoepoxide | Pd-catalyzed allylic amination | L-Vinylglycinol | Elegant, high stereocontrol | [4] |

| Enzymatic Resolution | Racemic N-Boc-Vinylglycine | Papain-catalyzed esterification | L- and D-Vinylglycine | Mild conditions, high selectivity | [9][10] |

| Fermentation | Racemic Vinylglycine | Baker's yeast | D-Vinylglycine | Simple procedure | [4] |

Stereochemical Characterization

Once synthesized, it is crucial to accurately determine the enantiomeric purity of the vinylglycine sample. Several analytical techniques are employed for this purpose.

Polarimetry

Chiral molecules have the ability to rotate the plane of polarized light.[13] The direction and magnitude of this rotation are characteristic of a specific enantiomer. L-vinylglycine is levorotatory (rotates light to the left, denoted by a negative sign), while D-vinylglycine is dextrorotatory (rotates light to the right, denoted by a positive sign).[9] While polarimetry is a classical and straightforward method, it is often used in conjunction with other techniques for a more definitive assessment of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[14] This method utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid.[8] The resulting diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer in the original mixture.

Stereospecificity of Biological Activity

The distinct three-dimensional structures of L- and D-vinylglycine lead to their highly specific interactions with enzyme active sites. This stereospecificity is the cornerstone of their utility as pharmacological tools and potential therapeutic agents.

L-Vinylglycine as a Mechanism-Based Inhibitor

L-vinylglycine is a well-characterized mechanism-based inhibitor of several PLP-dependent enzymes.[4][6] A prime example is its inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase.[6][7] The enzyme's active site is specifically configured to bind the L-enantiomer. Once bound, L-vinylglycine undergoes an enzymatic transformation that generates a reactive intermediate, which then covalently modifies a key active site residue, leading to irreversible inhibition.[4][7] L-vinylglycine also acts as an alternative substrate for ACC synthase, producing α-ketobutyrate and ammonia in a catalytic reaction.[6][15]

D-Vinylglycine as a Mechanism-Based Inhibitor

In contrast to its L-counterpart, D-vinylglycine exhibits inhibitory activity against D-amino acid transaminases.[8] This highlights the exquisite stereoselectivity of enzyme active sites, which can differentiate between the two enantiomers. The inhibition of alanine racemase by vinylglycine has also been studied, demonstrating its potential as an antibacterial agent.[16][17][18]

Experimental Workflow for Assessing Enzyme Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of vinylglycine enantiomers against a target enzyme.

Figure 1: A generalized workflow for the kinetic analysis of enzyme inhibition by L- and D-vinylglycine.

Conclusion

The stereochemistry of L- and D-vinylglycine is not merely an academic curiosity but a critical determinant of their biological function. The ability to synthesize and characterize enantiomerically pure forms of this fascinating amino acid has paved the way for its use as a powerful tool in enzymology and as a lead compound in drug discovery. A thorough understanding of the principles outlined in this guide is essential for any researcher working with or developing applications for vinylglycine and its derivatives. The continued exploration of the stereospecific interactions of these molecules will undoubtedly lead to new insights into enzyme mechanisms and the development of novel therapeutic agents.

References

-

Berkowitz, D. B., Karukurichi, K. R., de la Salud-Bea, R., Maiti, G., & Jill, M. (n.d.). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PMC - NIH. Retrieved from [Link]

-

Berkowitz, D. B., & Smith, M. K. (2003). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH. Retrieved from [Link]

-

Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vinylglycine. PubChem. Retrieved from [Link]

-

Berkowitz, D. B. (n.d.). Synthesis of α-Vinyl Amino Acids. Springer Nature Experiments. Retrieved from [Link]

-

Feng, L., & Kirsch, J. F. (2000). l-Vinylglycine Is an Alternative Substrate as Well as a Mechanism-Based Inhibitor of 1-Aminocyclopropane-1-carboxylate Synthase. Biochemistry. Retrieved from [Link]

-

Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2002). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. Journal of Biological Chemistry. Retrieved from [Link]

- Crout, D. H. G., & Gair, S. (1993). A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative. Google Patents.

-

Afzali-Ardakani, A., & Rapoport, H. (1987). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. Organic Syntheses. Retrieved from [Link]

-

Crout, D. H. G., Gair, S., & MacManus, D. A. (1993). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Nubbemeyer, U. (2014). Asymmetric Synthesis of α,α-Disubstituted Amino Acids by Cycloaddition of (E)-Ketonitrones with Vinyl Ethers. Organic Letters. Retrieved from [Link]

-

Vyas, D. M., Chiang, Y., & Doyle, T. W. (1984). A practical synthesis of racemic vinylglycine from (z)-2-butene-1,4-diol. The Journal of Organic Chemistry. Retrieved from [Link]

-

Soloshonok, V. A., & Izawa, K. (Eds.). (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Retrieved from [Link]

-

Patchett, A. A., Taub, D., Weissberger, B., Valiant, M. E., Gadebusch, H., Thornberry, N. A., & Bull, H. G. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. PMC - NIH. Retrieved from [Link]

-

Berkowitz, D. B. (2002). Synthesis of α-Vinyl Amino Acids. ResearchGate. Retrieved from [Link]

-

Pozo, M., Gotor, V., & Astorga, C. (1999). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. Retrieved from [Link]

-

Anonymous. (n.d.). Stereochemistry. University of Arizona. Retrieved from [Link]

-

Greenwood, R. J., & Crout, D. H. G. (1988). Inhibition of alanine racemase by vinylglycine and its phosphonic analogue: a 1H nuclear magnetic resonance spectroscopy study. Biochemical Society Transactions. Retrieved from [Link]

-

Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine. The Journal of Organic Chemistry. Retrieved from [Link]

-

Beaulieu, P. L., & Duceppe, J. S. (1991). Synthesis of chiral vinylglycines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Patchett, A. A., et al. (1988). Antibacterial Activities of Fluorovinyl- And Chlorovinylglycine and Several Derived Dipeptides. PubMed. Retrieved from [Link]

-

Procter, D. J., & Gamm, A. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]

-

LibreTexts. (2019). Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Berkowitz, D. B., Jahng, W. J., & Pedersen, M. L. (1996). α-Vinyllysine and α-vinylarginine are time-dependent inhibitors of their cognate decarboxylases. ResearchGate. Retrieved from [Link]

- Schutt, H., & Schmidt-Kastner, G. (1981). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins. Google Patents.

-

Avnir, D., & Dryzun, C. (2017). Chiral Ramachandran Plots I: Glycine. PubMed. Retrieved from [Link]

-

Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. Retrieved from [Link]

-

Brunner, H., Tsuno, T., & Balázs, G. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. PubMed. Retrieved from [Link]

-

LibreTexts. (2016). A2. Amino Acid Stereochemistry. Chemistry LibreTexts. Retrieved from [Link]

-

Gucma, M., & Gzevira, K. (2018). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. PubMed. Retrieved from [Link]

-

LibreTexts. (2022). Stereochemistry of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereochemistry [cryst.bbk.ac.uk]

- 3. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 6. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]

- 10. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-butenoic Acid (Vinylglycine)

Introduction

2-Amino-3-butenoic acid, commonly known as vinylglycine (VG), is a non-proteinogenic α-amino acid of significant interest to researchers in biochemistry, medicinal chemistry, and drug development. Its simple structure, featuring a vinyl group attached to the α-carbon, belies a potent and specific reactivity that makes it an invaluable tool for studying and modulating the activity of a class of enzymes crucial to metabolism: the pyridoxal 5'-phosphate (PLP)-dependent enzymes.

This guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-butenoic acid. It is intended for researchers, scientists, and drug development professionals who seek to understand and utilize this molecule in their work. We will delve into its fundamental properties, spectroscopic signature, synthesis and analysis protocols, and the intricate mechanism by which it exerts its biological effects.

Physicochemical Properties

The fundamental physical and chemical characteristics of 2-Amino-3-butenoic acid are summarized below. It is important to note that while some experimental data is available, certain values are predicted and should be considered as such. The compound is typically handled as a solid and exhibits solubility in aqueous solutions.[1]

| Property | Value | Source |

| IUPAC Name | (2S)-2-aminobut-3-enoic acid | [2] |

| Common Name | L-Vinylglycine | [2] |

| CAS Number | 70982-53-5 | [1][3] |

| Molecular Formula | C₄H₇NO₂ | [2] |

| Molecular Weight | 101.10 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Water Solubility | 20 mg/mL | [1] |

| pKa₁ (α-carboxyl) | 1.99 (Predicted) | [1] |

| pKa₂ (α-amino) | ~9.6 (Typical value) | [4] |

| Storage Temperature | -20°C | [1] |

dot graph Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.2!"]; N1 [label="NH₂", pos="3.8,1.2!"]; C4 [label="C", pos="2.5,-1.2!"]; O1 [label="O", pos="3.5,-1.8!"]; O2 [label="OH", pos="1.5,-1.8!"]; H1 [label="H", pos="-0.5,0.8!"]; H2 [label="H", pos="-0.5,-0.8!"]; H3 [label="H", pos="1.5,0.8!"]; H4 [label="H", pos="2.0,2.0!"];

// Define bonds C1 -- C2 [len=1.5]; C1 -- H1; C1 -- H2; C2 -- C3 [len=1.5]; C2 -- C4 [len=1.5]; C2 -- H3; C3 -- N1; C3 -- H4; C4 -- O1 [style=double, len=1.2]; C4 -- O2; } Caption: Chemical structure of 2-Amino-3-butenoic acid.

Chemical Properties and Reactivity

General Reactivity

2-Amino-3-butenoic acid possesses the characteristic functional groups of an amino acid: a carboxylic acid and an amino group. It can undergo reactions typical of these groups, such as esterification and amide bond formation. However, its unique reactivity stems from the presence of the vinyl (ethenyl) group at the α-position. This unsaturated moiety serves as a key structural feature that enables its potent biological activity.

Mechanism-Based Enzyme Inhibition

The most significant chemical property of vinylglycine is its function as a mechanism-based inactivator, or "suicide substrate," for a variety of PLP-dependent enzymes.[5] These enzymes are critical for amino acid metabolism, catalyzing reactions such as transamination, decarboxylation, and racemization.[6]

Vinylglycine exerts its inhibitory effect by entering the active site of a target enzyme and undergoing part of the normal catalytic cycle. This process, however, generates a highly reactive electrophilic intermediate that subsequently forms an irreversible covalent bond with a nucleophilic residue in the enzyme's active site, thereby permanently inactivating it.[5]

1. Inhibition of Aspartate Aminotransferase (AAT): Aspartate aminotransferase is a key enzyme in amino acid metabolism. Vinylglycine irreversibly inactivates AAT through a well-characterized mechanism. The process begins with the formation of an external aldimine with the PLP cofactor. Abstraction of the α-proton by an active site base generates a resonance-stabilized carbanion. This intermediate can then rearrange to an α,β-unsaturated enamine, which is a potent Michael acceptor. A nucleophilic attack by the ε-amino group of the active site lysine residue (Lys258) on the β-carbon of the inhibitor results in the formation of a stable, covalent adduct, leading to irreversible inactivation of the enzyme.[1]

2. Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase: ACC synthase is the rate-limiting enzyme in the biosynthesis of ethylene, a crucial plant hormone. L-Vinylglycine is a competitive inhibitor and a mechanism-based inactivator of ACC synthase.[5][7] The inactivation mechanism is similar to that for AAT. After forming the external aldimine with PLP, α-proton abstraction occurs. The resulting intermediate is then attacked by the active site lysine (Lys273), forming a covalent bond with the side chain γ-carbon of vinylglycine and inactivating the enzyme.[8][9] Interestingly, for every one inactivation event, approximately 500 catalytic turnovers occur where L-vinylglycine is converted to α-ketobutyrate and ammonia.[8][9]

Spectroscopic Data

N-(tert-Butoxycarbonyl)-homoserine lactone (A precursor in one synthetic route): [10]

-

¹H NMR (300 MHz, CDCl₃): δ = 1.44 (s, 9 H), 2.16-2.25 (app quintet, J = 12 Hz, 1 H), 2.69-2.79 (m, 1 H), 4.18-4.28 (ddd, J = 5, 9, 11 Hz, 1 H), 4.29-4.38 (m, 1 H), 4.40-4.46 (app t, J = 9 Hz, 1 H), 5.03-5.10 (m, 1 H).

-

¹³C NMR (75 MHz, CDCl₃): δ = 28.1, 30.1, 50.0, 65.6, 80.3, 155.4, 175.4.

-

IR (ATR): ν = 3360 (br), 2981, 2931, 1776, 1684 cm⁻¹.

Experimental Protocols

Synthesis of L-Vinylglycine from L-Methionine

A well-established and efficient method for the synthesis of L-vinylglycine proceeds from the readily available amino acid L-methionine. The following protocol is adapted from the procedure reported by Rapoport and coworkers.[5][9][11] This multi-step synthesis involves protection of the amino and carboxyl groups, oxidation of the sulfide, a thermal elimination reaction, and final deprotection.

Step-by-Step Methodology:

-

Esterification of L-Methionine:

-

Suspend L-methionine (1.0 eq) in methanol.

-

Cool the mixture to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the suspension with stirring until the solid dissolves completely.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Remove the solvent under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid.

-

-

N-protection with Benzyloxycarbonyl (Cbz) group:

-

Dissolve L-methionine methyl ester hydrochloride (1.0 eq) in a biphasic mixture of ether and water.

-

Add potassium bicarbonate (5.0 eq) to the mixture.

-

Cool to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to proceed at 0°C for 2-3 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain N-(Benzyloxycarbonyl)-L-methionine methyl ester.

-

-

Oxidation to the Sulfoxide:

-

Dissolve the N-protected methionine ester (1.0 eq) in dichloromethane at 0°C.

-

Add m-chloroperoxybenzoic acid (m-CPBA, ~1.05 eq) portion-wise, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the sulfoxide as a mixture of diastereomers.

-

-

Thermal Elimination (Pyrolysis):

-

Place the sulfoxide in a flask suitable for Kugelrohr distillation.

-

Heat the apparatus to 195-200°C under high vacuum (0.1-0.3 mmHg).

-

The protected vinylglycine product will distill as it forms. Collect the distillate in a receiving flask cooled with dry ice. This step effectively eliminates methanesulfenic acid to form the double bond.

-

-

Deprotection to Yield L-Vinylglycine:

-

Reflux the collected N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester in 6N hydrochloric acid for 1-2 hours.

-

Cool the solution and wash with ether to remove organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain L-vinylglycine hydrochloride as a solid.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

The analysis of amino acids like vinylglycine by HPLC can be challenging due to their polarity and lack of a strong UV chromophore. A common and reliable approach involves pre-column derivatization to attach a fluorescent or UV-active tag, followed by reversed-phase chromatography.

Representative Protocol using o-Phthalaldehyde (OPA) Derivatization:

This protocol is a general method for amino acid analysis and would require optimization for the specific quantification of vinylglycine.[12]

-

Preparation of Reagents:

-

Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 10.2 with sodium hydroxide.

-

OPA Reagent: Dissolve o-phthalaldehyde in borate buffer, add methanol and 2-mercaptoethanol. This reagent should be prepared fresh.

-

Mobile Phase A: An aqueous buffer, for example, 20 mM sodium acetate, pH 7.2.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Sample Preparation and Derivatization:

-

Prepare a standard solution of vinylglycine in dilute HCl or water.

-

Prepare the sample to be analyzed by dissolving in a suitable solvent and filtering.

-

In an autosampler vial, mix the sample or standard with the OPA reagent and borate buffer. Allow the reaction to proceed for 1-2 minutes at room temperature to form the fluorescent isoindole derivative.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Flow Rate: 1.0 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute the derivatized amino acids.

-

Safety and Handling

2-Amino-3-butenoic acid should be handled with care in a laboratory setting, following standard safety procedures for chemical reagents.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Amino-3-butenoic acid is a powerful molecular probe and a versatile chiral building block. Its ability to act as a suicide substrate for PLP-dependent enzymes has cemented its importance in the study of enzyme mechanisms and in the development of potential therapeutic agents. A thorough understanding of its physical properties, chemical reactivity, and appropriate handling procedures is essential for any researcher aiming to harness its unique capabilities. This guide has provided a foundational overview to support such endeavors, consolidating key technical information for professionals in the chemical and biological sciences.

References

-

Silverman, R. B., & Berkowitz, D. B. (2014). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Molecules, 19(9), 14698–14737. Available from: [Link]

-

Capitani, G., McCarthy, D. L., Gut, H., Grütter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(9), 1955-1958. Available from: [Link]

-

Berkowitz, D. B., Choi, S., & Maeng, J. H. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. The Journal of Organic Chemistry, 61(21), 7425–7432. Available from: [Link]

-

Chemsrc.com. 2-Amino-3-butenoic acid. Available from: [Link]

-